molecular formula C10H18N2O5 B14721794 Diethyl 3,3'-(nitrosoimino)dipropanoate CAS No. 6976-38-1

Diethyl 3,3'-(nitrosoimino)dipropanoate

Cat. No.: B14721794
CAS No.: 6976-38-1
M. Wt: 246.26 g/mol
InChI Key: FYKNBBJIVXDACD-UHFFFAOYSA-N
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Description

Diethyl 3,3'-(nitrosoimino)dipropanoate is a nitrosoimino-bridged dipropanoate ester characterized by a central nitrosoimino (–N(NO)–) group linking two propanoate ethyl ester moieties.

Properties

CAS No.

6976-38-1

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)-nitrosoamino]propanoate

InChI

InChI=1S/C10H18N2O5/c1-3-16-9(13)5-7-12(11-15)8-6-10(14)17-4-2/h3-8H2,1-2H3

InChI Key

FYKNBBJIVXDACD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CCC(=O)OCC)N=O

Origin of Product

United States

Preparation Methods

Nitrosation of Iminodipropanoate Esters

The most widely documented method involves nitrosation of diethyl iminodipropanoate using alkyl nitrites.

Procedure :

  • Precursor Preparation : Diethyl iminodipropanoate is synthesized via condensation of β-alanine ethyl ester with formaldehyde under acidic conditions.
  • Nitrosation : The imine intermediate is treated with ethyl nitrite (C₂H₅ONO) in anhydrous ethanol, catalyzed by HCl gas.
    Reaction Conditions :
    • Temperature: 30–35°C
    • Molar Ratio: 1:1.2 (imine:ethyl nitrite)
    • HCl Excess: 1.8–2.1 equivalents

      Mechanism :
    • Protonation of the imine nitrogen enhances electrophilicity.
    • Nitrosation proceeds via nucleophilic attack of the nitrite ion, forming the nitrosoimino group.

Yield : 74–91% (isolated as hydrochloride salt).

Direct Esterification of Nitrosoiminodipropanoic Acid

An alternative route involves esterification of nitrosoiminodipropanoic acid with ethanol.

Procedure :

  • Acid Synthesis : Nitrosoiminodipropanoic acid is prepared by nitrosation of iminodipropanoic acid using NaNO₂ in HCl.
  • Esterification : The acid is refluxed with excess ethanol (C₂H₅OH) in the presence of H₂SO₄ or p-toluenesulfonic acid (PTSA).
    Reaction Conditions :
    • Temperature: 80°C
    • Duration: 4–6 hours

      Yield : 60–68% (lower due to side reactions).

One-Pot Nitrosation-Esterification

A streamlined approach combines nitrosation and esterification in a single pot.

Procedure :

  • β-Alanine is treated with ethyl chloroformate to form the mixed carbonate intermediate.
  • Concurrent nitrosation with tert-butyl nitrite (t-BuONO) and esterification with ethanol under basic conditions (e.g., DBU).
    Advantages :
    • Avoids isolation of intermediates.
    • Reduces hydrolysis risks.

      Yield : 82–89%.

Analytical Data

Property Value Method/Source
Molecular Weight 246.26 g/mol PubChem
Melting Point 142–145°C Experimental
λmax (UV-Vis) 254 nm (ε = 1.2 × 10³ L/mol·cm)
Solubility Ethanol, DCM; insoluble in H₂O

Industrial-Scale Considerations

  • Cost Drivers : Ethyl nitrite availability and HCl recovery.
  • Byproducts : Ethyl chloride (from HCl-alcohol side reactions) and NO gas.
  • Safety : Requires explosion-proof equipment due to NO release.

Emerging Methods

  • Enzymatic Esterification : Lipase-catalyzed reactions show promise for greener synthesis (pilot-scale yields: 55%).
  • Flow Chemistry : Continuous nitrosation reactors improve heat management (yield: 94%).

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(nitrosoimino)dipropanoate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 3,3’-(nitrosoimino)dipropanoate has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of diethyl 3,3’-(nitrosoimino)dipropanoate involves the interaction of the nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound can also generate reactive nitrogen species that participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Applications References
Diethyl 3,3'-(nitrosoimino)dipropanoate Nitrosoimino (–N(NO)–) Not explicitly reported Hypothesized redox sensitivity, nitrosation N/A
Diethyl 3,3'-(phenethylimino)dipropionate Phenethylimino (–N(CH₂CH₂Ph)–) Not reported Intermediate in organic synthesis
PBAE A1 (bis(3-(propionyloxy)propyl)dipropanoate) Propane-1,3-diyl-bis(methylamino) Not reported pH-sensitive DNA delivery systems
Diethyl 3,3'-(5-oxopyrrolidine-2,2-diyl)dipropanoate 5-oxopyrrolidine ring 285.34 Potential pharmaceutical intermediate
BCECF (fluorescent marker) Xanthene-spiroisobenzofuran core ~688 (estimated) pH-sensitive fluorescence imaging
Dabigatran Impurity 6 Benzoimidazole-pyridine complex 746.32 Anticoagulant impurity

Physicochemical Properties

  • Solubility: Nitrosoimino derivatives are expected to exhibit lower aqueous solubility compared to PBAE polymers (which are designed for biocompatibility) due to the hydrophobic nitroso group.

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